4-Cyclopropylaniline hydrochloride

CAS No.: 1588440-94-1

Cat. No.: VC3083229

Molecular Formula: C9H12ClN

Molecular Weight: 169.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1588440-94-1 |

|---|---|

| Molecular Formula | C9H12ClN |

| Molecular Weight | 169.65 g/mol |

| IUPAC Name | 4-cyclopropylaniline;hydrochloride |

| Standard InChI | InChI=1S/C9H11N.ClH/c10-9-5-3-8(4-6-9)7-1-2-7;/h3-7H,1-2,10H2;1H |

| Standard InChI Key | RNBSVMVXEJNTQZ-UHFFFAOYSA-N |

| SMILES | C1CC1C2=CC=C(C=C2)N.Cl |

| Canonical SMILES | C1CC1C2=CC=C(C=C2)N.Cl |

Introduction

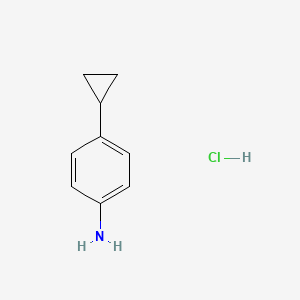

Chemical Properties and Structure

Basic Information

4-Cyclopropylaniline hydrochloride has a molecular formula of C9H12ClN and a molecular weight of 169.65 g/mol . It is derived from 4-cyclopropylaniline (CAS: 3158-71-2), which has a molecular formula of C9H11N and a molecular weight of 133.19 g/mol . The compound typically has a purity of 95% in commercial research-grade preparations .

Structural Features

The structure consists of a cyclopropyl group attached to the para position of an aniline ring, with the amine group protonated to form the hydrochloride salt. The structural representations include:

| Structural Identifier | Value | Source |

|---|---|---|

| SMILES | C1CC1C2=CC=C(C=C2)N.Cl | |

| InChI | InChI=1S/C9H11N.ClH/c10-9-5-3-8(4-6-9)7-1-2-7;/h3-7H,1-2,10H2;1H | |

| InChIKey | RNBSVMVXEJNTQZ-UHFFFAOYSA-N | |

| Canonical SMILES | C1CC1C2=CC=C(C=C2)N.Cl |

| Property | Value | Source |

|---|---|---|

| Density | 1.1±0.1 g/cm³ | |

| Boiling Point | 255.1±19.0 °C at 760 mmHg | |

| Flash Point | 108.2±9.3 °C | |

| LogP | 1.99 | |

| Vapor Pressure | 0.0±0.5 mmHg at 25°C | |

| Index of Refraction | 1.629 |

The hydrochloride salt formation generally increases water solubility and stability compared to the free base, making it more suitable for various research applications.

Biological Activity and Mechanisms of Action

Interactions with Biological Targets

Research indicates that 4-Cyclopropylaniline hydrochloride and related compounds with similar structural features can interact with various biological targets, indicating potential pharmaceutical applications.

ABC Transporters Inhibition

Compounds featuring cyclopropyl groups attached to aromatic rings have demonstrated inhibitory effects on ATP-binding cassette (ABC) transporters, including:

-

Breast cancer resistance protein (BCRP)

-

P-glycoprotein (P-gp)

These transporters play crucial roles in drug resistance mechanisms in cancer cells. Inhibition of these transporters can potentially enhance the efficacy of chemotherapeutic agents by preventing drug efflux from cancer cells, which is a major mechanism of multidrug resistance in cancer treatment.

Enzyme Interactions

Research with related structures suggests that 4-Cyclopropylaniline hydrochloride may interact with cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4. Such interactions can significantly alter the pharmacokinetics of co-administered drugs, an important consideration for potential pharmaceutical applications.

Research Applications

Pharmaceutical Intermediates

4-Cyclopropylaniline hydrochloride serves as a valuable intermediate in pharmaceutical synthesis. Its structural features make it particularly useful for developing compounds with specific biological activities. The amine functionality provides a reactive site for further modifications, including:

-

Amide formation

-

Sulfonamide synthesis

-

Urea derivative preparation

-

Coupling reactions for more complex structures

Protein Degradation Research

The compound is classified as a "Protein Degrader Building Block" , highlighting its utility in targeted protein degradation research. This emerging area of drug discovery focuses on developing compounds that can selectively target disease-causing proteins for degradation by the cell's natural protein disposal system. The specific structural features of 4-Cyclopropylaniline hydrochloride make it suitable for incorporation into molecules designed for this purpose.

Cancer Research Applications

Research findings suggest potential applications in cancer research, particularly related to overcoming drug resistance mechanisms through inhibition of efflux transporters. The compound and its derivatives have shown promise in:

| Research Area | Mechanism | Potential Application | Source |

|---|---|---|---|

| Multidrug Resistance | BCRP and P-gp inhibition | Enhancing chemotherapy efficacy | |

| Cancer Cell Proliferation | Various mechanisms | Development of antiproliferative agents |

| Hazard Code | Description | Source |

|---|---|---|

| H302 | Harmful if swallowed | |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation |

The GHS classification includes the signal word "Warning" and the United Nations designated GHS hazard class pictogram "Irritant".

First Aid Measures

Standard first aid measures for chemical exposure should be followed when handling this compound:

-

If inhaled: Remove person to fresh air and keep comfortable for breathing

-

Skin contact: Wash with plenty of water and soap

-

Eye contact: Rinse cautiously with water for several minutes; remove contact lenses if present and easy to do

-

If swallowed: Rinse mouth and seek medical attention

-

In all cases of significant exposure, seek immediate medical advice

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume